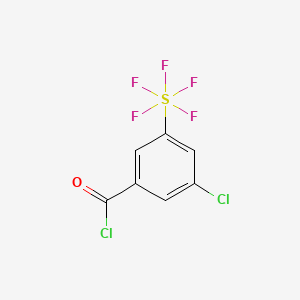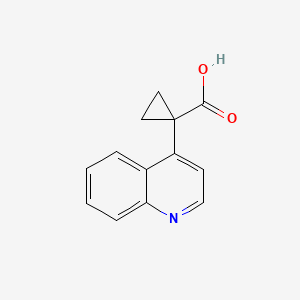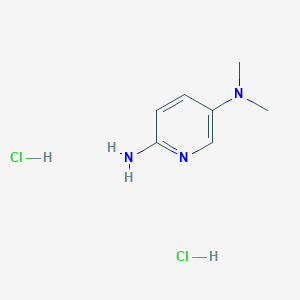![molecular formula C7H5ClN2O2 B1428503 8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one CAS No. 1198154-62-9](/img/structure/B1428503.png)
8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one
Übersicht
Beschreibung
8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one, also known as 8-chloro-1H-pyrido[2,3-b]oxazin-2-one, is a chemical compound belonging to the oxazinone class of heterocyclic compounds. It is an important building block in the synthesis of various pharmaceuticals, as well as being a key intermediate in the preparation of various organic compounds. This compound is a white, crystalline solid that is insoluble in water and is stable under normal conditions. It is also highly reactive and is used in a variety of laboratory and industrial processes.
Wissenschaftliche Forschungsanwendungen
Cancer Therapy: FGFR Inhibitors
8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is involved in the progression and development of several cancers . These compounds can inhibit cancer cell proliferation and induce apoptosis, making them promising candidates for cancer therapy.
Anti-Tumor Activity: Synthesis and Biological Evaluation
The compound’s derivatives exhibit significant anti-tumor activity. They have been designed and synthesized to target various cancer cell lines, showing moderate to excellent antiproliferative activity. This suggests their potential use in developing new anti-cancer agents .
Molecular Docking and Dynamics
These derivatives have also been used in molecular docking and dynamics simulations to understand their interactions with cancer-related proteins. This helps in predicting their biological activity and optimizing their structures for better efficacy .
Design of Novel Anti-Cancer Agents
The compound serves as a key intermediate in the design of novel anti-cancer agents. By introducing different functional groups, researchers can increase the antiproliferative activity of the derivatives, leading to the development of more potent anti-cancer drugs .
Pharmacophore Development
The introduction of sulfonyl groups substituted by electron-donating groups has been shown to increase the antiproliferative activity of the compound’s derivatives. This information is valuable for the development of pharmacophores for antitumor drugs .
Lead Compound Optimization
Due to its low molecular weight and potent FGFR inhibitory activity, the compound’s derivatives are considered appealing lead compounds for further optimization in drug development processes .
Targeting Signal Transduction Pathways
The compound’s derivatives can target signal transduction pathways that regulate organ development, cell proliferation, and migration. This makes them relevant for research in not only cancer but also other diseases involving these pathways .
Clinical Investigation and Drug Approval
Some derivatives of this compound are currently under clinical investigation for the treatment of various cancers. The FDA has already approved certain derivatives, highlighting their importance and potential in therapeutic applications .
Eigenschaften
IUPAC Name |
8-chloro-1H-pyrido[2,3-b][1,4]oxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2/c8-4-1-2-9-7-6(4)10-5(11)3-12-7/h1-2H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYJENXXRAZUTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=CN=C2O1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


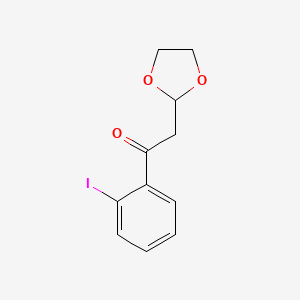

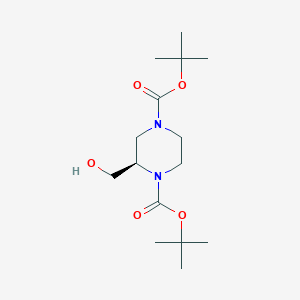

![7-Chlorobenzo[d]isoxazol-3-amine](/img/structure/B1428426.png)

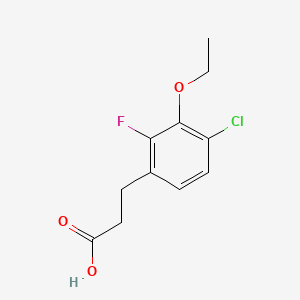
![5,6-Difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B1428432.png)

